2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Catalog No.
S6713447
CAS No.
2034468-29-4
M.F
C12H14BrNO4S3
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-...

CAS Number

2034468-29-4

Product Name

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

IUPAC Name

5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide

Molecular Formula

C12H14BrNO4S3

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2

InChI Key

NENUFMVDXHYTRA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organosulfur compound characterized by its complex structure, which incorporates a thiophene ring and a sulfonamide group. The presence of the bromine atom in the thiophene moiety enhances the compound's reactivity and potential biological activity. This compound features a molecular formula of C12H14BrN2O3S and a molecular weight of approximately 343.22 g/mol, making it a significant candidate for various chemical and biological applications.

  • This section would typically be relevant for compounds designed to interact with biological systems. If such information exists, it would likely be found in specialized scientific databases or research papers focusing on the compound's biological applications.
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, particularly those involving nucleophilic substitutions due to the presence of the sulfonamide group. It can undergo coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction, where it acts as a coupling partner to form new carbon-carbon bonds. Additionally, the hydroxyl group in ethan-1-ol can engage in dehydration reactions to form ethers or undergo oxidation to yield carbonyl compounds.

Preliminary studies suggest that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol exhibits notable biological activities. Its structural components, particularly the sulfonamide group, may confer antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis pathways. Furthermore, compounds containing thiophene rings often demonstrate anti-inflammatory and anticancer activities, making this compound a potential candidate for further pharmacological research.

The synthesis of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps:

  • Bromination of Thiophene: Starting with thiophene, bromination introduces the bromine atom at the 5-position.
  • Formation of Sulfonamide: The brominated thiophene is then reacted with a sulfonamide derivative to form 5-bromothiophene-2-sulfonamide.
  • Ether Formation: The sulfonamide product is subsequently reacted with an ethylene glycol derivative to introduce the ethoxy group.
  • Final Hydroxylation: Finally, hydroxylation at the terminal position yields the final product.

These steps may involve various reaction conditions such as temperature control and pH adjustments to optimize yield and purity.

The compound has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting bacterial infections or inflammatory diseases.
  • Material Science: Its unique structure can be utilized in synthesizing advanced materials or polymers with specific properties.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies reveal that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol may interact with various biological targets. These include enzymes involved in metabolic pathways and receptors that mediate cellular responses. Investigations into its binding affinity and specificity are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural features with 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol:

Compound NameStructure FeaturesUnique Attributes
5-Bromothiophene-2-sulfonamideContains bromothiophene and sulfonamideLacks ethoxy group
Thiophene-2-sulfonamideSimilar structure without bromineDoes not have bromine substitution
2-(5-Chlorothiophene-2-sulfonamido)acetic acidChlorine instead of bromineDifferent halogen affects reactivity
5-BromothiopheneBasic thiophene structure without functional groupsSimpler structure lacking sulfonamide

The uniqueness of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol lies in its combination of both brominated thiophene and sulfonamide functionalities along with an ethoxy group, which potentially enhances its reactivity and biological profile compared to its analogs. This multifaceted structure allows for diverse applications in both chemical synthesis and bioactivity studies.

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

410.92683 g/mol

Monoisotopic Mass

410.92683 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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